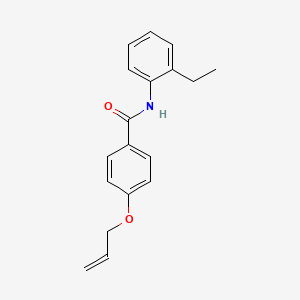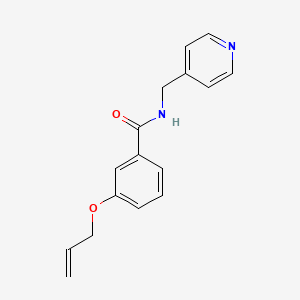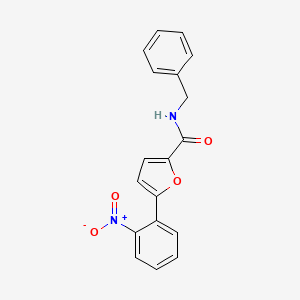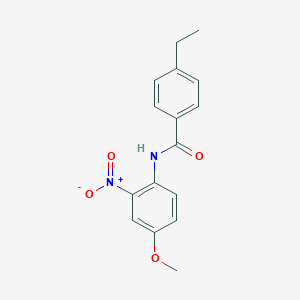
4-(allyloxy)-N-(2-ethylphenyl)benzamide
Vue d'ensemble
Description
4-(allyloxy)-N-(2-ethylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family and is also known as AEBS or AEBSF. It is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Mécanisme D'action
The mechanism of action of 4-(allyloxy)-N-(2-ethylphenyl)benzamide involves the inhibition of serine proteases by irreversibly binding to their active sites. The compound forms a covalent bond with the active site serine residue, which prevents the protease from functioning properly. This leads to the inhibition of protease activity and the prevention of downstream physiological processes that rely on the activity of these enzymes.
Biochemical and Physiological Effects
The inhibition of serine proteases by this compound can have significant biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of thrombin, which is a key enzyme in the blood coagulation cascade. This can lead to anticoagulant effects and has potential applications in the treatment of thrombotic disorders. Additionally, AEBSF has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer progression. This has potential applications in the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(allyloxy)-N-(2-ethylphenyl)benzamide in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other physiological processes. Additionally, the irreversible binding of the compound to the active site of proteases allows for long-lasting inhibition. However, one limitation of using AEBSF is its potential to react with other nucleophiles in the reaction mixture, which can lead to off-target effects.
Orientations Futures
There are several future directions for research on 4-(allyloxy)-N-(2-ethylphenyl)benzamide. One potential application is in the development of anticoagulant drugs. The compound's ability to inhibit thrombin activity could be harnessed for the treatment of thrombotic disorders. Additionally, the inhibition of matrix metalloproteinases by AEBSF has potential applications in the development of anticancer drugs. Future research could focus on the development of more potent and selective protease inhibitors based on the structure of this compound.
Applications De Recherche Scientifique
4-(allyloxy)-N-(2-ethylphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit serine proteases, which are enzymes that play a critical role in various physiological processes such as blood coagulation, inflammation, and cancer progression. AEBSF has been used as a protease inhibitor in the purification of proteins and enzymes. It has also been used in the study of the structure and function of proteases.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-13-21-16-11-9-15(10-12-16)18(20)19-17-8-6-5-7-14(17)4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTCGXNTXIOGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-dimethoxybenzoyl)amino]-5-methylbenzoic acid](/img/structure/B4401472.png)
![1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4401476.png)


![4-[(ethylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4401493.png)



amine hydrochloride](/img/structure/B4401516.png)

![N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4401542.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4401559.png)
![3-{[(2-methoxybenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401570.png)